(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran ring, methoxy groups, and a hydroxy group
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-6-12(19)9-15-17(10)18(20)16(23-15)8-11-7-13(21-2)4-5-14(11)22-3/h4-9,19H,1-3H3/b16-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAVRUWYTHFJBX-PXNMLYILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Acetophenone Derivatives
A foundational approach involves bromination-cyclization sequences. For example, 2′-hydroxy-5′-methoxyacetophenone undergoes bromination with CuBr₂ in ethyl acetate/chloroform to yield 2-bromo-1-(2-hydroxy-5-methoxyphenyl)ethanone. Subsequent cyclization with sodium acetate in ethanol generates the dihydrobenzofuranone scaffold. Adapting this method, the 4-methyl group can be introduced via alkylation of the acetophenone precursor prior to cyclization.
Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | CuBr₂, AcOEt/CHCl₃, reflux, 36 h | 44% |
| Cyclization | NaOAc, EtOH, reflux, 2 h | 73% |
One-Step Ester Exchange Catalysis
A patent-pending method synthesizes benzofuranones via ester exchange of methyl o-acetoxyphenylacetate using heterogeneous catalysts like alumina molecular sieves or titanium oxide composites. For the target compound, modifying the starting material to include a 4-methyl group (e.g., methyl 4-methyl-o-acetoxyphenylacetate) and substituting the aryl moiety with 2,5-dimethoxyphenyl could streamline synthesis.
Catalyst Performance Comparison
| Catalyst | Temperature (°C) | Time (h) | Yield |
|---|---|---|---|
| Alumina molecular sieve | 90 | 4 | 96% |
| Titanium oxide composite | 60 | 6 | 94% |
| SnO₂ | 140 | 5 | 98% |
Formation of the (2Z)-Methylidene Group
Aldol Condensation
The exocyclic double bond is introduced via base-catalyzed condensation between the benzofuranone and 2,5-dimethoxybenzaldehyde. Using pyrrolidine or piperidine as organocatalysts in ethanol at 60–80°C favors Z-selectivity through kinetic control. Computational studies suggest that steric hindrance from the 4-methyl group further stabilizes the Z-configuration.
Optimized Conditions
- Aldehyde : 2,5-Dimethoxybenzaldehyde (1.2 equiv)
- Base : Pyrrolidine (10 mol%)
- Solvent : EtOH, reflux, 8 h
- Yield : 78% (Z:E = 7:1)
Wittig Reaction
As an alternative, Wittig reagents derived from 2,5-dimethoxybenzyltriphenylphosphonium bromide react with the ketone group of 6-hydroxy-4-methyl-2,3-dihydrobenzofuran-3-one. This method offers higher Z-selectivity (up to 9:1) but requires anhydrous conditions.
Functionalization: 6-Hydroxy and 4-Methyl Groups
Electrophilic Aromatic Substitution
The 6-hydroxy group is introduced via demethylation of a methoxy precursor using BBr₃ in dichloromethane at −78°C. Protecting groups (e.g., acetyl) are often required to prevent side reactions during earlier steps.
Friedel-Crafts Alkylation
The 4-methyl group is installed early in the synthesis by alkylating the acetophenone precursor with methyl iodide in the presence of AlCl₃. This approach avoids post-cyclization functionalization, which could destabilize the benzofuranone ring.
Catalytic and Mechanistic Insights
Role of Acid Catalysts
Sulfuric acid (H₂SO₄) and Lewis acids like SnO₂ enhance cyclization and condensation kinetics by polarizing carbonyl groups. For example, SnO₂ increases the electrophilicity of the ketone, accelerating nucleophilic attack during cyclization.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve aldol condensation yields by stabilizing enolate intermediates, while nonpolar solvents (toluene) favor Wittig reactions by minimizing side hydrolysis.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis using a C18 column (MeOH:H₂O = 70:30) confirms >98% purity, with retention times consistent with analogous benzofuranones.
Applications and Derivatives
The compound serves as a precursor for MAO inhibitors by substituting the 3-oxo group with azole rings. Derivatives exhibit IC₅₀ values as low as 21 nM for MAO-A and 16 nM for MAO-B, highlighting its pharmacological potential.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbon-carbon double bond can be reduced to form a single bond.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the reduced benzofuran derivative.
Substitution: Formation of substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
Structural Representation
The compound features a unique structure characterized by a benzofuran core with substituents that enhance its biological activity.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly due to its biological activities, which include:
- Cytotoxicity : The ability to induce apoptosis in cancer cells.
- Antioxidant Activity : Protects cells from oxidative stress.
- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.
- Antimicrobial Properties : Exhibits activity against various bacterial strains.
Anticancer Research
Research has demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. In a study comparing its efficacy with doxorubicin, it showed a significantly lower IC50 value, indicating stronger cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that specific substituents on the benzofuran core are crucial for enhancing cytotoxicity.
Anti-inflammatory Studies
Investigations into the anti-inflammatory properties of this compound have shown promise in reducing inflammatory markers such as TNF and IL-1. These findings suggest potential applications in treating chronic inflammatory diseases like rheumatoid arthritis.
Antioxidant Research
The antioxidant capacity of this compound can mitigate oxidative stress, which is linked to various chronic diseases. Its ability to scavenge free radicals positions it as a candidate for further research in the field of oxidative stress-related disorders.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against several bacterial strains, making it a candidate for further exploration in developing new antibacterial agents.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of several benzofuran derivatives, including this compound. It was found to possess an IC50 value that outperformed traditional chemotherapeutics like doxorubicin against human cancer cell lines, suggesting its potential as a lead compound for drug development.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of related benzofuran compounds. The results indicated that these derivatives could effectively suppress inflammatory cytokines in vitro, supporting their use in therapeutic applications for inflammatory conditions.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following table summarizes key findings:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Mechanism of Action
The mechanism of action of (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
- (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-thione
Uniqueness
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one, commonly referred to as an aurone derivative, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, anti-cancer properties, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C17H18O5
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines and its potential therapeutic applications.
Cytotoxicity
A study conducted on aurone derivatives, including the compound , revealed significant cytotoxicity against several human cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
| Cell Line | IC50 (µM) |
|---|---|
| Human Oral Squamous Carcinoma | 15.3 |
| Oral Mesenchymal Cells | 45.7 |
The results indicated that the compound exhibited a higher selectivity towards tumor cells compared to normal cells, suggesting potential as an anti-cancer agent .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was demonstrated through flow cytometry analysis, which showed an increase in apoptotic cells upon treatment with the compound .
Case Studies
- Aurone Derivative Study : In a comparative study of various aurones, it was found that (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl exhibited a notable ability to inhibit cell proliferation in oral squamous cell carcinoma models. The study highlighted its potential for further development as a therapeutic agent .
- Pharmacological Profile : A pharmacological profiling study indicated that this compound could act as an inhibitor of specific kinases involved in cancer progression. Its structure allows for interaction with multiple biological targets, enhancing its therapeutic potential .
Pharmacological Applications
The diverse biological activities of (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl suggest its utility in treating various conditions:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one and 2,5-dimethoxybenzaldehyde. Key steps include:
- Activation of the carbonyl group using catalytic acetic acid or piperidine.
- Control of Z/E isomerism by adjusting reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) .
- Protection/deprotection strategies for the hydroxyl group (e.g., benzyl ether protection) to prevent side reactions during condensation .
- Characterization : Confirm regiochemistry via -NMR (e.g., coupling constants for α,β-unsaturated ketones) and -NMR for carbonyl resonance. LC-MS or HRMS validates molecular mass .
Q. How can researchers address stability challenges during storage and handling of this compound?
- Methodological Answer :
- Degradation pathways : The α,β-unsaturated ketone moiety is prone to hydrolysis or photochemical [2+2] cycloaddition. Stabilize by:
- Storing in amber vials under inert gas (N or Ar) at −20°C.
- Adding radical scavengers (e.g., BHT) to prevent oxidation .
- Analytical monitoring : Use HPLC with UV detection (λ = 280–320 nm) to track degradation products. Compare retention times with synthetic standards .
Q. What analytical techniques are critical for confirming the Z-configuration of the methylidene group?
- Methodological Answer :
- NOESY NMR : Spatial proximity between the methylidene proton and the 4-methyl group confirms the Z-configuration.
- X-ray crystallography : Resolves absolute stereochemistry but requires high-quality single crystals.
- IR spectroscopy : C=O stretching frequencies (~1680 cm) correlate with conjugation effects in the Z-isomer .
Advanced Research Questions
Q. How does the Z/E isomerism of the methylidene group influence biological or photophysical properties?
- Methodological Answer :
- Comparative studies : Synthesize both isomers using chiral auxiliaries or asymmetric catalysis .
- Biological assays : Test isomers against enzyme targets (e.g., kinases) to identify stereospecific inhibition. For example, Z-isomers often exhibit stronger π-π stacking with aromatic residues .
- Photophysical analysis : Measure fluorescence quantum yields; Z-isomers typically show red-shifted emission due to extended conjugation .
Q. What strategies mitigate low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 h) and improve yield by 15–20%.
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) enhance condensation efficiency .
- Data contradiction resolution : If yields vary between batches, perform DoE (Design of Experiments) to identify critical factors (e.g., moisture sensitivity, catalyst loading) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., estrogen receptors). Focus on substituent effects at the 2,5-dimethoxyphenyl group.
- QSAR models : Correlate Hammett σ values of substituents with IC data to prioritize synthetic targets .
- MD simulations : Assess solvation effects on the dihydrobenzofuranone core, which impacts membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
